2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

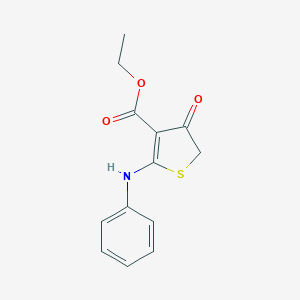

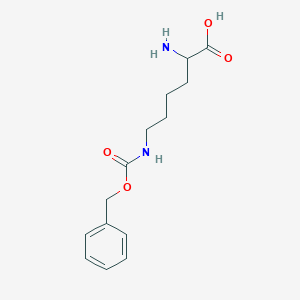

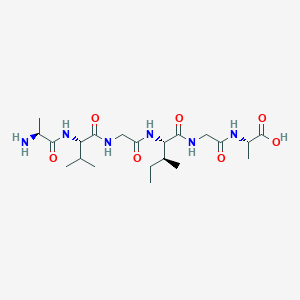

“2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid” is a compound with the molecular formula C14H20N2O4 . It is a derivative of lysine, an alpha-amino acid . This compound is not intended for human or veterinary use and is typically used for research purposes .

Molecular Structure Analysis

The molecular weight of “this compound” is 280.32 g/mol . The SMILES string representation of the molecule isNC@@H=O)CCCCNC(OCc1ccccc1)=O .

Mechanism of Action

Target of Action

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine or its derivatives.

Biochemical Pathways

Alterations in these pathways could lead to downstream effects on cellular functions and processes .

Pharmacokinetics

The presence of the benzyloxy carbonyl group could potentially influence these properties, affecting the compound’s overall pharmacokinetic profile .

Result of Action

Given its structural similarity to lysine, it may influence protein synthesis and metabolism, potentially affecting cellular growth, differentiation, and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, changes in pH could affect the ionization state of the compound, potentially altering its interactions with its targets .

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid in lab experiments is that it is a well-established building block for peptide synthesis. It is widely available and has a high purity level, which makes it easy to use in peptide synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation.

One limitation of using this compound in lab experiments is that it is expensive compared to other amino acid derivatives. Additionally, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise, which can be a barrier for some researchers.

Future Directions

There are several future directions for research involving 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid. One area of research is the development of new peptide-based therapeutics that contain this compound. Peptides have the potential to be highly specific and effective drugs, and the use of this compound in peptide synthesis could lead to the development of new treatments for a wide range of diseases.

Another area of research is the development of new methods for peptide synthesis that use this compound. Peptide synthesis is a complex process that requires specialized equipment and expertise, and the development of new methods could make peptide synthesis more accessible to a wider range of researchers.

Finally, the use of this compound in the synthesis of cell-penetrating peptides is an area of research that has the potential to revolutionize drug delivery. Cell-penetrating peptides have the ability to cross cell membranes and deliver drugs or other molecules into cells, which could lead to the development of new treatments for diseases that are currently difficult to treat.

Synthesis Methods

The synthesis of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid involves several steps. First, Lysine is protected by a Boc group to prevent unwanted reactions. Next, the side chain of Lysine is protected by a benzyl group. The protected Lysine is then coupled with Boc-protected 6-aminohexanoic acid using a coupling reagent such as DCC. Finally, the Boc and benzyl groups are removed using TFA and hydrogenation, respectively, to yield this compound.

Scientific Research Applications

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is widely used in scientific research as a building block for peptide synthesis. It is used to create peptides with specific sequences that can be used to study the structure and function of proteins. This compound is also used to create peptide libraries that can be screened for biological activity. Additionally, this compound is used in the synthesis of cell-penetrating peptides, which have the ability to cross cell membranes and deliver drugs or other molecules into cells.

Properties

IUPAC Name |

2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGCFBNYQJDIGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-32-5, 25931-47-9 |

Source

|

| Record name | NSC203803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118116 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)

![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)